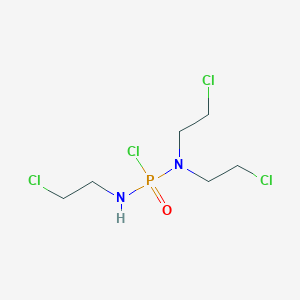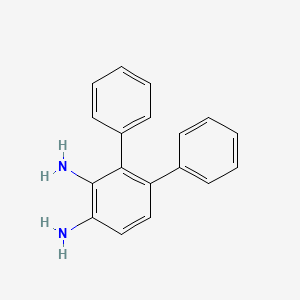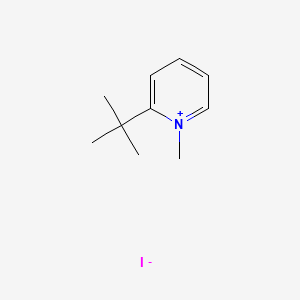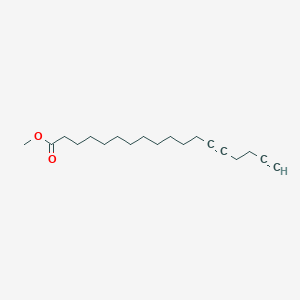![molecular formula C10H11ClO B14604665 2-[2-(2-Chlorophenyl)ethyl]oxirane CAS No. 59363-15-4](/img/structure/B14604665.png)
2-[2-(2-Chlorophenyl)ethyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Chlorophenyl)ethyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the 2-chlorophenyl group attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethyl]oxirane typically involves the reaction of a chlorophenyl ethyl precursor with an epoxidizing agent. One common method includes the reaction of 2-(2-chlorophenyl)ethanol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are carefully selected to minimize by-products and maximize the yield of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Chlorophenyl)ethyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used to open the oxirane ring.
Oxidizing Agents: Peracids, such as m-CPBA, are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Diols: Formed by the oxidation of the oxirane ring.
Alcohols: Produced by the reduction of the oxirane ring.
Substituted Derivatives: Result from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[2-(2-Chlorophenyl)ethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Chlorophenyl)ethyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to interact with proteins, enzymes, and other biomolecules, potentially leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Chlorophenyl)ethyl]oxirane
- 2-[2-(2-Fluorophenyl)ethyl]oxirane
- 2-[2-(2-Bromophenyl)ethyl]oxirane
Uniqueness
2-[2-(2-Chlorophenyl)ethyl]oxirane is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties.
Propiedades
Número CAS |
59363-15-4 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-8(10)5-6-9-7-12-9/h1-4,9H,5-7H2 |
Clave InChI |
IWZVODRTLHMZFE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
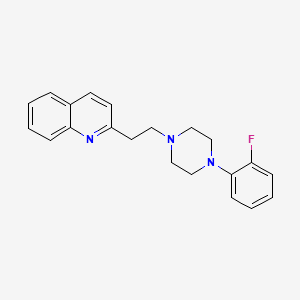
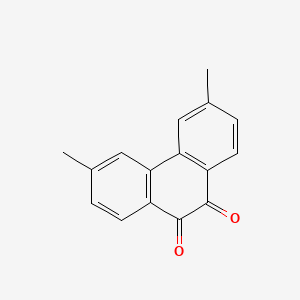
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)

